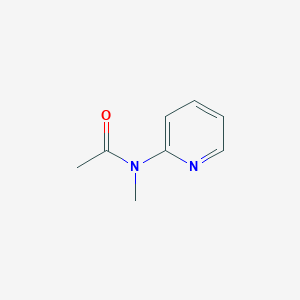

N-Methyl-N-(pyridin-2-yl)acetamide

Description

Contextualization within N-Acyl Pyridine (B92270) Chemistry and Derivatives Research

N-acyl pyridine derivatives are a class of compounds characterized by an acyl group attached to a pyridine ring, often through a nitrogen atom. The chemistry of N-acylpyridinium ions is a significant area of study, as these intermediates can be activated towards nucleophilic addition. acs.orgscripps.edu The pyridine ring itself is a fundamental heterocyclic organic compound that is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basic properties to the molecule. wikipedia.org

The introduction of an N-methyl-N-acetamide group to the 2-position of the pyridine ring, as in N-Methyl-N-(pyridin-2-yl)acetamide, modifies the electronic properties of the pyridine ring. The acetamide (B32628) group itself can participate in hydrogen bonding, influencing the molecule's intermolecular interactions. Research into related N-(pyridin-2-yl)acetamide derivatives has shown that these compounds can serve as versatile building blocks in organic synthesis. For instance, they can undergo various chemical reactions, including oxidation to form N-oxide derivatives and substitutions on the pyridine ring. The synthesis of such derivatives often involves the condensation of 2-aminopyridine (B139424) with an appropriate acylating agent. hilarispublisher.comresearchgate.net

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound and its derivatives lies in their potential as scaffolds for the development of novel compounds with specific functionalities. While research directly focused on this compound is not extensively documented, studies on structurally similar compounds provide insight into its potential research applications.

Derivatives of N-(pyridin-2-yl)amides have been investigated for their biological activities. For example, some have been explored for their potential as antifungal agents. hilarispublisher.comresearchgate.net Furthermore, the modification of the acyl group or the pyridine ring can lead to compounds with a range of pharmacological properties. The broader class of pyridine-containing compounds is of significant interest in medicinal chemistry, with applications in the development of anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net

Current research trajectories in the field of N-acyl pyridine chemistry often focus on the development of new synthetic methodologies and the exploration of the biological activities of novel derivatives. The chemodivergent synthesis of N-(pyridin-2-yl)amides and other related heterocyclic systems from common starting materials is an area of active investigation. rsc.org

Scope of Current Research and Prospective Avenues for Investigation

The current body of public research does not extensively detail the specific properties and applications of this compound. However, based on the chemistry of related compounds, several prospective avenues for investigation can be proposed.

A primary area for future research would be the systematic investigation of the chemical reactivity of this compound. This could include exploring its utility in cross-coupling reactions to generate more complex molecular architectures. The synthesis and characterization of a library of derivatives with varied substituents on the pyridine ring or modifications to the acetamide group could also be a fruitful area of study.

Furthermore, a thorough evaluation of the biological activity of this compound and its derivatives is warranted. Screening for potential antimicrobial, anti-inflammatory, or other pharmacological activities could uncover new lead compounds for drug discovery. Computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide the design of new derivatives with enhanced activity. researchgate.netplos.org

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 61996-35-8 |

Spectroscopic Data for Related Compounds

The following table presents typical spectroscopic data for the closely related compound N-(pyridin-2-yl)acetamide, which can provide an indication of the expected signals for this compound. rsc.org

| Spectroscopic Technique | Expected Signals for N-(pyridin-2-yl)acetamide |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.31 (s, 1H), 8.27-8.20 (m, 2H), 7.74-7.67 (m, 1H), 7.06-7.00 (m, 1H), 2.19 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 169.1, 151.9, 147.6, 138.7, 119.8, 114.6, 24.7 |

| HR-MS (ESI-TOF) m/z | calcd for C₇H₉N₂O [M+H]⁺ 137.0709, found 137.0711 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10(2)8-5-3-4-6-9-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZNKJYSPFIPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903112 | |

| Record name | NoName_3706 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-35-8 | |

| Record name | N-methyl-N-(pyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Methyl N Pyridin 2 Yl Acetamide and Structural Analogues

Established Synthetic Approaches to N-Methyl-N-(pyridin-2-yl)acetamide

The formation of the amide bond in this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations.

Goldberg Reaction Protocols for N-Pyridyl Amide Formation

The Goldberg reaction, a copper-catalyzed N-arylation of amides, stands as a robust and economical method for the synthesis of N-pyridyl amides. nih.govmdpi.commdpi.com A common pathway involves the coupling of 2-bromopyridine (B144113) with N-methylacetamide in the presence of a suitable copper catalyst and ligand. nih.govmdpi.com This method is advantageous due to the commercial availability and relatively low cost of the starting materials. nih.gov

A general procedure for the synthesis of this compound (2a) via the Goldberg reaction involves heating a mixture of 2-bromopyridine, N-methylacetamide, a copper(I) iodide (CuI) catalyst, a 1,10-phenanthroline (B135089) (phen) ligand, and a base in a suitable solvent. nih.govmdpi.com The reaction typically requires elevated temperatures and prolonged reaction times to achieve high yields. nih.gov

Acylation and N-Alkylation Strategies of Pyridine (B92270) Derivatives

Alternative synthetic strategies for this compound involve sequential acylation and N-alkylation steps. nih.gov One such approach begins with the acylation of 2-aminopyridine (B139424) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form N-(pyridin-2-yl)acetamide. researchgate.net This intermediate is then subjected to N-methylation to yield the final product.

Conversely, one can start with 2-methylaminopyridine and perform a direct acylation. nih.gov However, the cost of 2-methylaminopyridine can be a limiting factor for large-scale synthesis. nih.gov The acylation of aminopyridines can sometimes lead to the formation of diacylated byproducts, particularly when strong bases are used. semanticscholar.org The choice of base and reaction conditions is therefore critical to control the selectivity of the acylation reaction. semanticscholar.org

One-Pot Synthesis Techniques for Pyridin-2-yl Amides

One-pot syntheses offer an efficient alternative by minimizing purification steps and reducing waste. A notable one-pot method involves the reaction of α-bromoketones with 2-aminopyridines to produce N-(pyridin-2-yl)amides. rsc.orgrsc.org This transformation proceeds via a C-C bond cleavage and is promoted by an iodine/tert-butyl hydroperoxide (TBHP) system under metal-free conditions. rsc.orgrsc.org

Another one-pot approach allows for the conversion of 2-bromopyridine to 2-alkyl(aryl)aminopyridines through the in-situ methanolysis or hydrolysis of an intermediate formamide (B127407) product generated via a Goldberg reaction. nih.gov This method streamlines the synthesis of N-substituted 2-aminopyridines. nih.gov Furthermore, N-(pyridin-2-yl)acetamide derivatives have been utilized as precursors in one-pot procedures to synthesize other functionalized molecules, such as N-difluoromethyl-2-pyridones. acs.orgnih.gov

Optimization and Mechanistic Elucidation of Synthetic Reactions

The efficiency and selectivity of the aforementioned synthetic methods are highly dependent on various reaction parameters. Optimization of these parameters and a thorough understanding of the reaction mechanisms are crucial for developing practical and scalable synthetic protocols.

Catalyst Systems and Ligand Effects in Amidation Reactions (e.g., CuI/phen)

In the context of the Goldberg reaction for the synthesis of N-pyridyl amides, the choice of the catalyst system is paramount. The combination of copper(I) iodide (CuI) and 1,10-phenanthroline (phen) has proven to be an effective catalyst for the coupling of 2-bromopyridine with secondary amides. nih.govmdpi.com The catalyst can be formed in situ, and low catalyst loadings (0.5–3 mol%) are often sufficient to achieve high yields. nih.govmdpi.com

The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling reaction. While 1,10-phenanthroline is effective, other diamine ligands have also been explored. nih.govmdpi.com The nature of the ligand can influence the reaction rate and the extent of side reactions. For instance, in some cases, N-arylation of the diamine ligand itself can occur, leading to a less active catalyst. mdpi.com The use of ligands like N,N-dimethylglycine can circumvent this issue as it cannot be arylated. mdpi.com

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | CuI (2) | phen (2) | K₃PO₄ | t-AmOH | 8 | - | Significant deformylation byproduct (2-methylaminopyridine) observed. nih.gov |

| 2 | CuI (2) | phen (2) | K₂CO₃/K₃PO₄ | Toluene (B28343) | - | High yield | Preferred conditions to minimize side reactions. nih.gov |

| 3 | CuI (2) | phen (2) | K₃PO₄ | Toluene | 36 | - | Longer reaction time compared to N-methylformamide coupling. nih.gov |

Influence of Solvent Systems and Reaction Parameters on Yield and Selectivity

The choice of solvent can significantly impact the outcome of the synthesis of N-pyridyl amides. In the Goldberg reaction for this compound, using toluene as the solvent was found to be superior to tert-amyl alcohol (t-AmOH). nih.gov While the reaction proceeds in t-AmOH, it leads to partial deacylation of the product, forming 2-methylaminopyridine as a byproduct. nih.gov

The base employed in the reaction also plays a critical role. For the synthesis of the related N-methyl-N-(pyridin-2-yl)formamide, a combination of potassium carbonate (K₂CO₃) and a small amount of potassium phosphate (B84403) (K₃PO₄) in toluene gave high yields. nih.gov The reaction temperature is another key parameter that is often optimized to ensure a reasonable reaction rate while minimizing decomposition of reactants or products. mdpi.com Mechanistic studies on the copper-catalyzed N-arylation of amides suggest that the rate-determining step is the activation of the aryl halide by the copper(I) catalyst. acs.orgnih.gov This understanding helps in the rational design of more efficient catalytic systems.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 30 mdpi.com |

| 2 | Tetrahydrofuran | 37 mdpi.com |

| 3 | Dioxane | 52 mdpi.com |

| 4 | Dichloromethane | 82 mdpi.com |

| 5 | Dichloroethane | 72 mdpi.com |

Stereoselective Synthesis Considerations for Analogues

The introduction of chirality into molecules that are structurally analogous to this compound is a significant objective in synthetic chemistry, as stereoisomers can exhibit distinct properties and activities. Stereoselective synthesis aims to control the formation of specific stereoisomers, and various strategies have been developed for related amide structures.

One common approach involves the use of chiral starting materials. For instance, chiral amino acids can be reacted with sulfonyl chlorides to produce optically active intermediates, which are then condensed with an aminopyridine to yield chiral N-(pyridin-2-yl) acetamide (B32628) derivatives. researchgate.netblazingprojects.com Another strategy is the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. For example, a library of regioisomeric monoterpene-based aminodiols has been synthesized and successfully used as chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a reaction that can produce chiral secondary alcohols with high enantioselectivity (up to 94% ee). mdpi.com

Tandem reactions that form multiple stereocenters in a single sequence are also powerful tools. A polymer-supported stereoselective synthesis has been developed to create tetrahydrobenzopyrazino-thiadiazinone dioxides. conicet.gov.ar This method utilizes a tandem N-sulfonyl iminium-ion cyclization and nucleophilic addition sequence, where the stereochemistry is influenced by the use of different chiral Fmoc-protected amino acids (such as L- and D-alanine) as starting materials. conicet.gov.ar Similarly, stereoselective routes to other complex heterocyclic systems, such as (2Z,5Z) 2-[(5-Arylidene-4-oxo-3-phenyl)-thiazolidin-2-ylidine]-2-cyano-N-arylacetamides, have been established through the controlled condensation of aromatic aldehydes with 4-thiazolidinone (B1220212) precursors. bohrium.com

The table below summarizes various stereoselective methods applicable to the synthesis of analogues.

| Method | Chiral Source / Catalyst | Resulting Analogue Type | Key Feature |

| Chiral Pool Synthesis | Amino Acids | N-pyridin-2-yl substituted [phenylsulphonamido] acetamides researchgate.netblazingprojects.com | Utilizes readily available chiral starting materials to build stereocenters. |

| Catalytic Asymmetric Synthesis | Monoterpene-based aminodiols mdpi.com | Chiral alcohols (from aldehyde addition) | Achieves high enantioselectivity in the formation of new stereocenters. |

| Tandem Cyclization | Fmoc-protected amino acids conicet.gov.ar | Tetrahydrobenzopyrazino-thiadiazinone dioxides | Solid-phase synthesis allows for the generation of stereochemical diversity. |

| Stereoselective Condensation | Pre-existing chiral centers | (2Z,5Z)-isomers of thiazolidinone derivatives bohrium.com | The geometry of the final product is controlled during the condensation step. |

Derivatization Reactions of this compound Precursors

The primary precursors for the synthesis of this compound are an acetylating agent and N-methyl-2-aminopyridine. The latter is typically derived from 2-aminopyridine, a versatile and widely used building block in chemical synthesis. chemicalbook.com The chemical reactivity of these precursors allows for the generation of a wide array of derivatives.

2-Aminopyridine is a key starting material, manufactured through the Chichibabin amination reaction of pyridine with sodium amide. chemicalbook.com It can undergo various derivatization reactions. A straightforward method for creating substituted aminopyridines is the reaction of chloropyridines with a range of amides, which can proceed without the need for a transition metal catalyst. scielo.br The amino group of 2-aminopyridine can be N-methylated to form N-methyl-2-aminopyridine. scielo.br Furthermore, 2-aminopyridines are crucial for synthesizing more complex heterocyclic systems like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. scielo.br The pyridine ring itself can be functionalized; for instance, electron-deficient 2-aminopyridines, such as 6-fluoro-2-aminopyridine, can participate in iridium-catalyzed remote hydroamination reactions with alkenes. nih.gov The resulting product can then be further derivatized through nucleophilic aromatic substitution of the fluorine atom. nih.gov

The amino group of 2-aminopyridine can also be used in condensation reactions. For example, it can be condensed with acid chloride derivatives to form various N-(pyridin-2-yl) amides. researchgate.net It is also used as a reactant in the synthesis of 2-aryl-3-(pyridin-2-yl)-1,3-thiazolidin-4-ones. chemicalbook.com Additionally, the oxidation of the pyridine nitrogen in related structures, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, using agents like peracetic acid or m-chloroperbenzoic acid, leads to the formation of pyridine-N-oxide derivatives. nih.gov

The table below details common derivatization reactions for the precursors.

| Precursor | Reagent(s) | Reaction Type | Product Class |

| 2-Chloropyridine | Various amides | Nucleophilic Aromatic Substitution scielo.br | Substituted 2-Aminopyridines |

| 2-Aminopyridine | Acid Chlorides | Acylation/Condensation researchgate.net | N-(Pyridin-2-yl) amides |

| 2-Aminopyridine | Chalcones / Copper Acetate | Aerobic Oxidative Amidation chemicalbook.com | 3-Aroylimidazopyridines |

| 6-Fluoro-2-aminopyridine | Alkenes / Iridium catalyst | Remote Hydroamination nih.gov | N-Alkyl-6-fluoropyridin-2-amines |

| 2-(Pyridin-2-yl) acetamide analogue | m-Chloroperbenzoic acid (mCPBA) | N-Oxidation nih.gov | Pyridine-N-oxides |

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl N Pyridin 2 Yl Acetamide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For N-Methyl-N-(pyridin-2-yl)acetamide, these methods would confirm the presence of the key amide and pyridine (B92270) moieties.

The vibrational spectrum of this compound is expected to be dominated by bands arising from the tertiary amide and the 2-substituted pyridine ring.

Amide Moiety: The most prominent feature of the amide group is the C=O stretching vibration (Amide I band), which is typically strong in the FT-IR spectrum and appears in the region of 1650–1680 cm⁻¹. For the analogous compound N-methyl-N-phenylacetamide, this band is observed at 1654 cm⁻¹ rsc.org. The C-N stretching vibration of a tertiary amide is usually found in the 1400-1300 cm⁻¹ range. The N-CH₃ and CO-CH₃ groups will also show characteristic vibrations. The symmetric and antisymmetric stretching vibrations of the methyl groups are expected between 2870 and 2980 cm⁻¹ physchemres.org.

Pyridine Moiety: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600–1400 cm⁻¹ region. For comparison, in various N-(pyridin-2-yl)benzamide derivatives, these bands are noted around 1532-1579 cm⁻¹ rsc.org. Out-of-plane C-H bending vibrations are also characteristic and are found in the 900–700 cm⁻¹ range, with their exact position being indicative of the substitution pattern on the ring.

Interactive Table: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference Compound Data (cm⁻¹) |

| Aromatic C-H Stretch | Pyridine | ~3100-3000 | Medium to Weak | 3064 (N-(pyridin-2-yl) derivative) researchgate.net |

| Asymmetric CH₃ Stretch | N-CH₃, CO-CH₃ | ~2980-2960 | Medium | 2977 (Zolpidem) physchemres.org |

| Symmetric CH₃ Stretch | N-CH₃, CO-CH₃ | ~2880-2860 | Medium | 2900 (Zolpidem) physchemres.org |

| Amide I (C=O Stretch) | Tertiary Amide | ~1680-1650 | Strong | 1654 (N-methyl-N-phenylacetamide) rsc.org |

| C=C, C=N Ring Stretch | Pyridine | ~1600-1430 | Medium to Strong | 1579, 1430 (N-(pyridin-2-yl) derivative) researchgate.net |

| C-N Stretch | Tertiary Amide | ~1400-1300 | Medium | 1377 (N-methyl-N-o-tolylacetamide) rsc.org |

| C-H Out-of-Plane Bend | Pyridine | ~800-740 | Strong | 759 (N-(pyridin-2-yl)benzamide) rsc.org |

The rotational barrier around the amide C-N bond is significant due to its partial double bond character. This can lead to the existence of different conformers (rotamers). In tertiary amides like this compound, rotation around the N-aryl bond is also possible. The planarity between the pyridine ring and the amide group influences the electronic conjugation. Vibrational spectroscopy can offer insights into this conformation. For instance, a shift in the Amide I band to a lower wavenumber could suggest increased conjugation, implying a more planar arrangement. Detailed conformational analysis, often supported by computational methods like Density Functional Theory (DFT), can correlate specific vibrational frequencies with different stable conformers of the molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, distinct signals are expected for the pyridine ring protons and the two methyl groups.

Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0–8.7 ppm). The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield. The signals will show characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. For the analogous N-methyl-N-(pyridin-4-yl)acetamide, the protons adjacent to the nitrogen (H-2, H-6) appear at δ 8.61 ppm rsc.org.

Methyl Protons: The spectrum will show two distinct singlets for the two methyl groups. The N-CH₃ protons are typically observed around δ 3.2–3.4 ppm, while the acetyl (CO-CH₃) protons are more shielded and appear around δ 1.8–2.1 ppm. In N-methyl-N-phenylacetamide, these signals are found at δ 3.26 and δ 1.86 ppm, respectively rsc.org.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Compound Data (δ, ppm) |

| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) or Multiplet (m) | 8.61 (H-2/6 of pyridin-4-yl analog) rsc.org |

| Pyridine H-3, H-4, H-5 | ~7.0 - 8.0 | Multiplets (m) | 7.16 (H-3/5 of pyridin-4-yl analog) rsc.org |

| N-Methyl (N-CH₃) | ~3.2 - 3.4 | Singlet (s) | 3.29 (pyridin-4-yl analog); 3.26 (phenyl analog) rsc.org |

| Acetyl Methyl (CO-CH₃) | ~1.8 - 2.1 | Singlet (s) | 2.04 (pyridin-4-yl analog); 1.86 (phenyl analog) rsc.org |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear around δ 170 ppm. For both N-methyl-N-(pyridin-4-yl)acetamide and N-methyl-N-phenylacetamide, this signal is at δ ~170 ppm. rsc.org

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110–160 ppm). The carbon attached to the amide nitrogen (C-2) and the carbon at position 6 (C-6) are expected to be the most downfield.

Methyl Carbons: The N-CH₃ carbon typically appears around δ 35–40 ppm, while the more shielded CO-CH₃ carbon is found around δ 21–24 ppm. rsc.org

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound Data (δ, ppm) |

| Carbonyl (C=O) | ~170-171 | 170.1 (pyridin-4-yl analog); 170.7 (phenyl analog) rsc.org |

| Pyridine C-2, C-6 | ~150-155 | 151.7, 151.0 (pyridin-4-yl analog) rsc.org |

| Pyridine C-3, C-4, C-5 | ~115-140 | 120.9 (pyridin-4-yl analog) rsc.org |

| N-Methyl (N-CH₃) | ~36-38 | 36.9 (pyridin-4-yl analog); 37.3 (phenyl analog) rsc.org |

| Acetyl Methyl (CO-CH₃) | ~22-23 | 22.8 (pyridin-4-yl analog); 22.6 (phenyl analog) rsc.org |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It would show correlations between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would be used to definitively assign which proton is attached to which carbon, for example, linking the pyridine proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). Key expected correlations for this compound would include:

The N-CH₃ protons (at ~δ 3.3 ppm) correlating to the amide carbonyl carbon (~δ 170 ppm) and the C-2 of the pyridine ring.

The CO-CH₃ protons (at ~δ 2.0 ppm) correlating to the amide carbonyl carbon (~δ 170 ppm).

The pyridine H-3 proton correlating to pyridine C-2, C-4, and C-5. These correlations would allow for the complete and unambiguous assembly of the molecular structure. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions originating from the pyridine ring and the acetamide (B32628) group, which contain π-electrons and non-bonding (n) electrons.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) reveals distinct absorption bands corresponding to two primary types of electronic transitions: π-π* and n-π*.

π-π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the conjugated system of the pyridine ring is the principal chromophore responsible for these transitions. Studies on structurally similar pyridine-based acetamides show strong absorption bands in the range of 230-280 nm, which are assigned to π-π* transitions within the aromatic pyridine ring. researchgate.net The acetamide carbonyl group (C=O) also contributes to the π-system.

n-π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. The n-π* transitions are characteristically weaker in intensity compared to π-π* transitions and appear at longer wavelengths. libretexts.org For this compound, the lone pair electrons on the carbonyl oxygen and the pyridinic nitrogen give rise to these transitions. In related compounds, these have been observed at wavelengths greater than 300 nm. nih.govkashanu.ac.ir For instance, a study on a more complex molecule containing the pyridin-2-ylmethyl)acetamide moiety identified a π → π* transition at 279.10 nm and a lower energy n → π* type transition at 403.31 nm. nih.gov

The following table summarizes the typical electronic transitions observed in molecules with a pyridyl-acetamide framework.

| Transition Type | Chromophore | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) |

| π → π | Pyridine Ring, Carbonyl C=O | 230 - 280 nm | High ( > 1,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Oxygen, Pyridine Nitrogen | > 300 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

To gain a deeper understanding of the electronic structure and to precisely assign the observed experimental UV-Vis bands, quantum chemical calculations are employed. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. researchgate.net

Theoretical studies on analogous structures have successfully correlated experimental spectra with computational results. nih.govdntb.gov.ua For example, calculations using the B3LYP functional can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these frontier orbitals helps in identifying the nature of the electronic transitions.

π-π Transition Correlation:* Calculations often show that the HOMO is localized over the pyridine ring and the LUMO is also a π* orbital distributed across the ring. The transition between these orbitals corresponds to the intense π-π* absorption band.

n-π Transition Correlation:* The non-bonding orbitals of the carbonyl oxygen are typically found to be close in energy to the HOMO. TD-DFT calculations can predict the transition from this n-orbital to the π* LUMO, which corresponds to the lower energy, longer wavelength n-π* band observed experimentally. nih.gov

A combined experimental and theoretical approach provides a robust assignment of the spectral features, confirming the electronic behavior of the molecule. dntb.gov.ua

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons, such as organic radicals or transition metal complexes. wikipedia.orglibretexts.org The this compound molecule itself is diamagnetic (no unpaired electrons) and therefore ESR-silent.

However, it can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)) through its nitrogen and oxygen atoms. The resulting metal complexes are often paramagnetic and can be characterized by ESR spectroscopy. researchgate.net

Studies on copper(II) complexes with similar acetamide-based pyridine ligands have shown that ESR spectroscopy provides valuable information about the coordination environment and geometry around the metal center. nih.govdntb.gov.ua The ESR spectrum of a Cu(II) complex, for instance, can reveal:

g-factors (g|| and g⊥): These values provide insight into the electronic structure and the nature of the metal-ligand bonds.

Hyperfine Coupling Constants (A|| and A⊥): The interaction of the unpaired electron with the copper nucleus (I=3/2) splits the signal, and the magnitude of this splitting is indicative of the degree of covalency in the metal-ligand bond and the geometry of the complex.

For example, in related Cu(II) complexes, the ESR data has been used to suggest distorted octahedral or square planar geometries. researchgate.net This technique is thus crucial for elucidating the structural details of metallo-organic assemblies involving this compound as a ligand.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

The molecular formula for this compound is C₉H₁₂N₂O, which corresponds to a molecular weight of approximately 164.20 g/mol . nih.gov In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺.

Expected Molecular Ion Peak:

[M+H]⁺: m/z ≈ 165.1

Under higher energy ionization conditions, such as Electron Impact (EI), the molecule undergoes fragmentation, providing a unique fingerprint that helps confirm its structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical or an acetyl radical.

Cleavage of the amide bond.

Fragmentation of the pyridine ring.

A plausible fragmentation pattern is detailed in the table below, based on the principles of mass spectrometry for amides and aromatic compounds. libretexts.org

Interactive Table: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value (Proposed) | Ion Structure | Proposed Fragment Lost |

| 164 | [C₉H₁₂N₂O]⁺˙ (Molecular Ion) | None |

| 149 | [C₈H₉N₂O]⁺ | ˙CH₃ (Methyl radical) |

| 121 | [C₇H₉N₂]⁺ | ˙C(=O)CH₃ (Acetyl radical) |

| 94 | [C₅H₆N₂]⁺˙ (2-Methylaminopyridine) | CH₂=C=O (Ketene) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | N-methylacetamide radical |

This fragmentation data provides conclusive evidence for the molecular structure and connectivity of this compound.

Computational and Quantum Chemical Investigations of N Methyl N Pyridin 2 Yl Acetamide

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

A detailed NBO analysis, which would provide insight into donor-acceptor interactions and the nature of bonding within the molecule, has not been published.

Consequently, the generation of an article with the requested scientifically accurate data and detailed research findings is not possible at this time. The field awaits dedicated computational studies by researchers to elucidate the specific quantum chemical properties of N-Methyl-N-(pyridin-2-yl)acetamide.

Molecular Electrostatic Potential (MESP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of a molecule. It is calculated by determining the electrostatic potential created by the electron density and nuclei of a molecule at a specific point in space. The MESP surface is typically color-coded to visualize regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively.

This analysis is crucial for predicting how the molecule will interact with other chemical species, including solvents, catalysts, and biological macromolecules. The color map of the MESP provides a visual representation of the charge distribution, chemical reactivity, and the shape and size of the molecule.

Table 1: Representative MESP Data for a Similar Pyridine (B92270) Derivative

| Atomic Site | MESP Value (a.u.) | Predicted Reactivity |

| Carbonyl Oxygen | -0.05 to -0.07 | Nucleophilic |

| Pyridine Nitrogen | -0.04 to -0.06 | Nucleophilic |

| Amide Nitrogen | -0.02 to -0.03 | Slightly Nucleophilic |

| Aromatic Hydrogens | +0.02 to +0.04 | Electrophilic |

| Methyl Hydrogens | +0.01 to +0.03 | Electrophilic |

Disclaimer: The data in this table is representative of values found for similar pyridine-containing amide compounds in computational studies and is intended for illustrative purposes. Actual values for this compound would require specific calculation.

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. First-order hyperpolarizability (β) is a measure of the second-order NLO response.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for calculating the hyperpolarizability of molecules. For organic molecules, a large β value is often associated with a significant charge transfer character, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

In the case of this compound, the pyridine ring can act as an electron-withdrawing group, while the acetamide (B32628) moiety can have electron-donating or withdrawing characteristics depending on its conformation and the electronic environment. The interaction between these groups through the N-C bond can lead to intramolecular charge transfer, a key requirement for NLO activity. Calculations on analogous aromatic amides have shown that they can possess significant first-order hyperpolarizability values. aip.org The magnitude of β is sensitive to the molecular geometry and the nature of substituents on the aromatic ring.

Table 2: Calculated First-Order Hyperpolarizability Components for a Representative Aromatic Amide

| Hyperpolarizability Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 1.5 |

| β_xyy | 0.3 |

| β_xzz | 0.2 |

| β_yyy | 0.8 |

| β_yzz | 0.1 |

| β_zzz | 0.5 |

| Total Hyperpolarizability (β_tot) | ~3.4 |

Disclaimer: This data is hypothetical and for illustrative purposes, based on typical values for organic molecules with potential NLO properties. Specific calculations for this compound are required for accurate values.

Molecular Docking Simulations for Ligand-Target Binding Pattern Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be employed to investigate its binding affinity and mode of interaction with various biological targets. For instance, derivatives of N-aryl acetamides have been studied for their interaction with enzymes and receptors. acs.org

The docking process involves placing the ligand in the binding site of the target protein and evaluating the binding energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For example, in studies of similar compounds, the carbonyl oxygen of the acetamide group and the nitrogen of the pyridine ring are often found to act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking with aromatic residues in the binding pocket.

Table 3: Predicted Binding Interactions from a Molecular Docking Study of a Related Pyridine Derivative with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 33 | Hydrogen Bond | 2.9 |

| PHE 144 | π-π Stacking | 4.5 |

| LEU 22 | Hydrophobic | 3.8 |

| VAL 30 | Hydrophobic | 4.1 |

Disclaimer: This table presents hypothetical data from a simulated docking study of a similar compound to illustrate the type of information obtained. The specific interactions for this compound would depend on the chosen biological target.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, stable conformations, and the transitions between them. acs.org

For this compound, MD simulations would be particularly useful for understanding the rotational dynamics around the N-C(O) (amide) and N-C(pyridyl) bonds. The rotation around the amide bond is known to be restricted due to its partial double bond character, leading to the possible existence of cis and trans isomers. The orientation of the pyridine ring relative to the acetamide group is also a key conformational feature.

MD simulations in an explicit solvent, such as water, can provide insights into how the solvent affects the conformational preferences and stability of the molecule. stfc.ac.uk The simulations can track the fluctuations in dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This information is critical for a comprehensive understanding of the molecule's behavior in a realistic environment. Studies on related N-arylacetamides have shown that the conformational preferences can significantly influence their biological activity. acs.orgnih.gov

Coordination Chemistry and Metal Complex Formation with N Methyl N Pyridin 2 Yl Acetamide As a Ligand

Ligand Design Principles and Coordination Modes of Pyridine-Acetamide Scaffolds

The effectiveness of a ligand in forming stable metal complexes is governed by its structural and electronic properties. Pyridine-acetamide frameworks are of particular interest due to their inherent ability to form stable chelate rings with metal ions. researchgate.netresearchgate.netnih.gov

Pyridine-acetamide ligands most commonly engage in bidentate chelation , where two donor atoms from the same ligand bind to a central metal ion, forming a stable ring structure. In the case of N-Methyl-N-(pyridin-2-yl)acetamide, the two potential donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetamide (B32628) carbonyl group. This N,O-chelation results in the formation of a stable five-membered ring with the metal center. This mode of coordination is well-documented for analogous compounds like N-(pyridin-2-yl)acetamide in complexes with various transition metals, including copper(II), cobalt(II), and nickel(II). researchgate.netdntb.gov.ua

While bidentate coordination is predominant for simple pyridine-acetamide ligands, more complex structures can exhibit higher denticity. For instance, ligands incorporating multiple pyridine or other donor groups can act as tridentate or polydentate ligands. A related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, has been shown to be a tridentate ligand, forming three coordinate bonds with a metal center. herts.ac.uk Similarly, tripodal ligands like N-acylated tris-(pyridin-2-yl)methylamine can coordinate through three pyridine nitrogen atoms. rsc.orgresearchgate.netnih.gov The specific design of the ligand scaffold is therefore crucial in determining the resulting coordination number and geometry of the metal complex.

Substituents on the pyridine-acetamide scaffold can significantly alter the ligand's coordination behavior. These effects can be broadly categorized into electronic and steric factors.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring modifies the electron density on the donor nitrogen atom, thereby influencing the ligand's basicity and donor strength. researchgate.netnih.govacs.org For example, electron-donating groups, such as alkyls, enhance the donor properties of the pyridine nitrogen, leading to stronger metal-ligand bonds. researchgate.netnih.gov The N-methyl group on the amide nitrogen in this compound also has an electronic influence. Compared to an unsubstituted amide (N-H), the methyl group is weakly electron-donating, which can subtly increase the basicity of the amide oxygen. Crucially, the absence of an acidic amide proton in this compound precludes coordination via deprotonation of the amide nitrogen, a mechanism observed in some related N-acyl pyridine complexes under basic conditions. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-acetamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.

Copper(II) Complexes: Copper(II) readily forms complexes with pyridine-amide type ligands. researchgate.netresearchgate.netnih.gov The synthesis of a copper(II) complex with this compound would typically involve the reaction of the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) perchlorate (B79767), in a solvent like ethanol (B145695) or acetonitrile (B52724). Based on studies with analogous ligands like N-(pyridin-2-yl)acetamide and its derivatives, the expected product would be a complex where the ligand acts as a bidentate N,O-chelator. researchgate.netnih.gov The reaction of a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, with a copper salt yielded a mononuclear complex with a 1:1 metal-to-ligand ratio. herts.ac.uk

Rhenium Complexes: The fac-[Re(CO)₃]⁺ core is known to form stable complexes with a variety of chelating ligands and is of interest for potential biomedical applications. rsc.orgresearchgate.netnih.gov Studies on N-acylated tris-(pyridin-2-yl)methylamines have shown that these ligands react with [Re(CO)₅Br] to form rhenium tricarbonyl complexes. rsc.orgresearchgate.netnih.gov Depending on the N-acyl group and reaction conditions, the amide group may or may not be involved in coordination. For example, with N-[1,1,1-tris-(pyridin-2-yl)methyl]acetamide, coordination occurs through the three pyridine nitrogens, leaving the acetamide group uncoordinated. researchgate.net In contrast, the analogous N-benzoyl ligand can coordinate through two pyridines and the deprotonated amide nitrogen. researchgate.netnih.gov By analogy, this compound is expected to react with rhenium carbonyl precursors to form complexes where the ligand likely coordinates in a bidentate N,O fashion, engaging the fac-[Re(CO)₃]⁺ core.

The stoichiometry of metal complexes with pyridine-acetamide ligands, referring to the ratio of metal ions to ligands, can vary. While 1:1 and 1:2 metal-to-ligand ratios are common for mononuclear complexes, the formation of binuclear or polynuclear species is also possible. researchgate.netnih.gov For example, copper(I) has been shown to form both mononuclear and binuclear complexes with N-(2-pyridylmethyl)acetamide, depending on the stoichiometry of the reactants and the steric bulk of the ligand. nih.gov

The stability of these complexes is influenced by factors such as the chelate effect, the strength of the metal-ligand bonds, and steric factors. The formation of a five-membered chelate ring by this compound contributes significantly to the thermodynamic stability of its complexes.

Isomerism is a common feature in coordination chemistry, where compounds have the same chemical formula but different arrangements of atoms.

Geometric Isomerism: In octahedral complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂(X)₂], the two monodentate ligands (X) can be arranged adjacent to each other (cis) or opposite to each other (trans).

Linkage Isomerism: This can occur if a ligand can coordinate to a metal in more than one way, although this is less common for the N,O-coordination of pyridine-acetamides.

Coordination Isomerism: This type of isomerism involves the exchange of ligands between the cationic and anionic parts of a complex salt. For example, [Cu(L)₂][PtCl₄] and [Pt(L)₂][CuCl₄] would be coordination isomers.

Structural Analysis of Coordination Geometries

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes. For pyridine-acetamide complexes, a range of coordination geometries has been observed, largely dictated by the metal ion's electronic configuration and the steric constraints imposed by the ligand.

For copper(II) complexes with related N-(pyridin-2-yl)acetamide ligands that lack significant steric hindrance, a distorted octahedral geometry is often observed in trans-[Cu(L)₂(anion)₂] type compounds. researchgate.net However, when bulky substituents are introduced, such as a methyl group at the 6-position of the pyridine ring, the steric strain prevents the formation of an ideal octahedral geometry. researchgate.netnih.gov In these cases, distorted five-coordinate geometries, such as square-pyramidal or trigonal-bipyramidal , are more common. researchgate.netnih.gov For the this compound ligand, the N-methyl group adds some steric bulk, which could potentially lead to similar distortions from ideal geometries depending on the other ligands present in the coordination sphere.

The table below summarizes the coordination behavior of related pyridine-acetamide ligands with various transition metals, providing a basis for the expected properties of this compound complexes.

| Ligand | Metal Ion | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)acetamide | Cu(II) | Bidentate (N,O) | Distorted Octahedral | researchgate.net |

| N-(6-methylpyridin-2-yl)acetamide | Cu(II) | Bidentate (N,O) | Distorted Square-Pyramidal / Trigonal-Bipyramidal | researchgate.netnih.gov |

| N-[1,1,1-tris-(pyridin-2-yl)methyl]acetamide | Re(I) | Tridentate (3x Py-N) | Distorted Octahedral | researchgate.netnih.gov |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Cu(II) | Tridentate | Distorted Octahedral | herts.ac.uk |

| N-(2-pyridylmethyl)acetamide | Cu(I) | Monodentate (Py-N) | Tetrahedral / Binuclear | nih.gov |

Distorted Octahedral, Square-Pyramidal, and Trigonal-Bipyramidal Coordination Environments

The coordination geometry of metal complexes with N-pyridin-2-yl-acetamide-type ligands is significantly influenced by the substitution pattern on the pyridine ring.

In the absence of significant steric hindrance, N-(pyridin-2-yl)acetamide typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the amide oxygen to form octahedral complexes with transition metals like cobalt(II), nickel(II), and copper(II). researchgate.net However, the introduction of substituents, particularly at the 6-position of the pyridine ring, creates steric constraints that prevent the formation of a simple octahedral geometry.

A notable example is the series of copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide. The presence of the methyl group adjacent to the coordinating nitrogen atom leads to the formation of complexes with distorted five-coordinate geometries. nih.gov Specifically, depending on the counterion, these complexes adopt either a distorted square-pyramidal or a distorted trigonal-bipyramidal coordination environment around the Cu(II) center. nih.gov This is a direct consequence of the steric bulk of the 6-methyl group, which alters the ligand's spatial arrangement and prevents the typical six-coordinate octahedral structure observed with the unsubstituted ligand. researchgate.netnih.gov

Studies on related ligands, such as 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, have also shown the formation of various geometries, including octahedral for Cr(III), square planar for Cu(II), and tetrahedral for Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) complexes. researchgate.net Furthermore, theoretical and experimental studies on a copper(II) complex with 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide suggested a distorted octahedral structure. dntb.gov.uanih.gov

Table 1: Coordination Geometries of Metal Complexes with N-pyridin-2-yl-acetamide and Derivatives

| Ligand | Metal Ion | Observed Geometry | Reference |

| N-(pyridin-2-yl)acetamide | Co(II), Ni(II), Cu(II) | Octahedral | researchgate.net |

| N-(6-methylpyridin-2-yl)acetamide | Cu(II) | Distorted Square-Pyramidal / Trigonal-Bipyramidal | nih.gov |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Cr(III) | Octahedral | researchgate.net |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Cu(II) | Square Planar | researchgate.net |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Co(II), Ni(II) | Tetrahedral | researchgate.net |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Cu(II) | Distorted Octahedral | dntb.gov.uanih.gov |

Influence of Counterions and Ancillary Ligands on Complex Architecture

The final structure of metal complexes involving this compound and its analogs is not solely determined by the ligand itself but is also heavily influenced by the counterions and any ancillary ligands present in the coordination sphere. nih.govacs.org

In the case of the sterically hindered N-(6-methylpyridin-2-yl)acetamide copper(II) complexes, the choice of anion plays a crucial role. nih.gov For instance, with bromide as the counterion, the resulting complex, [CuBr(C8H10N2O)2]Br, features one bromide ion directly coordinated to the copper center. nih.gov However, when larger, less coordinating anions like nitrate (B79036) or perchlorate are used, they remain outside the primary coordination sphere. Instead, a water molecule coordinates to the copper ion, leading to the formation of aquabis[N-(6-methylpyridin-2-yl-κN)acetamide-κO]copper(II) complexes. nih.gov This demonstrates that the size and coordinating ability of the anion directly impact the composition and geometry of the metal's first coordination sphere. nih.gov

Similarly, studies on copper(I) chloro complexes with N-(2-pyridylmethyl)acetamide (a closely related ligand) show a range of structural motifs depending on stoichiometry and the presence of other molecules. acs.org These complexes are stabilized by inter- or intramolecular hydrogen bonds involving the amide group and chloride ions. acs.org Depending on the reaction conditions and the steric bulk of substituents on the ligand, the resulting architectures can vary from one-dimensional coordination polymers to discrete binuclear or mononuclear structures. acs.org For example, the complex [Cu2(HLPh)2(CH3CN)2Cl2], formed with 2-phenyl-N-(2-pyridylmethyl)acetamide, incorporates acetonitrile as an ancillary ligand in its binuclear structure. acs.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with N-(pyridin-2-yl)acetamide ligands are dictated by the identity of the metal ion and the specific coordination environment. researchgate.net

Spectroscopic and magnetic susceptibility measurements have been performed on octahedral complexes of the type M(aapH)2X2, where M is Co(II), Ni(II), or Cu(II), aapH is N-(2-pyridyl)acetamide, and X is a counterion like Cl-, Br-, or NO3-. researchgate.net The magnetic moments and electronic spectra are consistent with the proposed octahedral geometries for these bidentate chelate complexes. researchgate.net

Table 2: Magnetic and Electronic Spectral Data for M(aapH)2(NO3)2 Complexes

| Metal Ion | Magnetic Moment (B.M.) | Electronic Spectra Bands (cm⁻¹) | Assignments | Reference |

| Co(II) | 4.90 | 9,000; 19,400 | ⁴T₁g → ⁴T₂g; ⁴T₁g → ⁴T₁g(P) | researchgate.net |

| Ni(II) | 3.11 | 9,900; 16,100; 26,300 | ³A₂g → ³T₂g; ³A₂g → ³T₁g(F); ³A₂g → ³T₁g(P) | researchgate.net |

| Cu(II) | 1.89 | 14,700 (broad) | ²Eg → ²T₂g | researchgate.net |

More complex magnetic behaviors have been observed in systems with specifically designed ligands. For example, a series of cobalt(II) complexes with a macrocyclic ligand incorporating two pyridin-2-ylmethyl pendant arms exhibited significant magnetic anisotropy. rsc.org Magnetic studies, supported by theoretical calculations, revealed a strong distortion in the geometry between octahedral and trigonal prismatic, leading to a positive axial zero-field splitting parameter (D). One of these complexes was found to behave as a field-induced single-molecule magnet (SMM). rsc.org

Theoretical and Experimental Studies of Reactivity in Metal Complexes

Both theoretical and experimental methods have been employed to understand the structure and reactivity of metal complexes containing pyridyl-acetamide type ligands.

Density Functional Theory (DFT) calculations have proven to be a valuable tool for elucidating the geometric and electronic structures of these complexes, especially when single-crystal X-ray data is unavailable. dntb.gov.uanih.gov For the [Cu(L)Cl2(H2O)]·2H2O complex, where L is 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, DFT studies supported a distorted octahedral structure and helped to analyze the electronic transitions observed in the UV-Vis spectrum. dntb.gov.uanih.gov

Experimental studies have explored the reactivity of related iron(III) complexes in oxidation reactions. Monomeric iron(III)-aqua and iron(III)-hydroxo complexes supported by a pentadentate amide-containing ligand were shown to perform hydrogen atom abstraction (HAA) from substrates like linoleic acid. nih.gov The reactivity was found to follow an oxidative asynchronous concerted proton-electron transfer (CPET) pathway. These studies revealed that the reaction rates are influenced by electronic effects on the ligand and that the aqua complexes, which exhibit a greater asynchronicity in the CPET process, are more reactive than their hydroxo counterparts. nih.gov

In-depth Crystallographic and Supramolecular Analysis of this compound Remains Elusive

Despite extensive searches of chemical and crystallographic databases, detailed structural analysis of the chemical compound this compound, specifically concerning its crystallographic properties and supramolecular assembly, is not publicly available in peer-reviewed literature. While the compound is listed in chemical supplier databases with the CAS Number 61996-35-8, dedicated studies on its crystal structure, Hirshfeld surface analysis, polymorphism, and co-crystallization have not been identified.

The inquiry for a detailed examination of this compound systems, including quantitative assessment of its intermolecular contacts through Hirshfeld surface analysis and two-dimensional fingerprint plots, did not yield any specific research findings. This includes the contribution of specific atomic contacts, such as H···H, C···H, and O···H interactions, which are crucial for understanding the packing of molecules in a crystalline solid.

Furthermore, no studies on the polymorphism—the ability of a solid material to exist in more than one form or crystal structure—or the co-crystallization of this compound could be located. Such studies are vital for understanding the physical and chemical properties of a compound, which can have significant implications in fields like pharmaceuticals and materials science.

While research exists for structurally related compounds, the strict focus on this compound reveals a gap in the current scientific literature. The lack of published crystallographic data means that a detailed analysis as requested, including the generation of data tables on intermolecular contacts and fingerprint plot contributions, cannot be provided at this time.

Future experimental research involving single-crystal X-ray diffraction of this compound would be necessary to generate the data required for the comprehensive analysis outlined. Such research would provide valuable insights into the solid-state behavior of this particular molecule.

Advanced Reactivity and Mechanistic Investigations of N Methyl N Pyridin 2 Yl Acetamide

Reaction Pathways and Transformation Studies

N-Methyl-N-(pyridin-2-yl)acetamide is a versatile chemical compound that participates in a variety of reaction pathways, making it a valuable subject of transformation studies. The reactivity of this molecule is governed by the interplay of the pyridine (B92270) ring and the N-methylacetamide group.

General reaction pathways for this compound and related structures include oxidation, reduction, and substitution reactions. The pyridine nitrogen can be oxidized to the corresponding N-oxide, while the amide group can be reduced to an amine. The pyridine ring itself can undergo electrophilic substitution reactions.

One notable transformation involves the cleavage of the C-C bond. A metal-free method for the synthesis of N-(pyridin-2-yl)amides has been developed from α-bromoketones and 2-aminopyridines, promoted by iodine and tert-butyl hydroperoxide (TBHP), which proceeds via C-C bond cleavage. rsc.org Furthermore, this compound, referred to as a MAPA reagent, can be synthesized from N-methylacetamide and 2-bromopyridine (B144113). nih.gov

The electron-withdrawing nature of the pyridine ring influences the reactivity of the acyl group, making it susceptible to cleavage through hydrolysis or alcoholysis. nih.gov This reactivity allows for the in situ deacylation of the intermediate formamide (B127407) product during the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov

Nucleophilic Substitution Reactions Involving the Acetamide (B32628) Moiety

The acetamide moiety of this compound and its derivatives is a key site for nucleophilic substitution reactions. The reactivity of this group is influenced by the electronic properties of the pyridine ring and any substituents present.

In related structures, the chloro group on the pyridine ring can act as a leaving group in nucleophilic substitution reactions. vulcanchem.com The formation of the acetamide bond itself is often achieved through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride, or through the use of coupling reagents. For instance, the synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation. evitachem.com

The acetamide group can also be involved in intramolecular cyclization reactions. For example, 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide undergoes intramolecular cyclization to form an oxazolopyridine derivative. researchgate.net This highlights the potential of the acetamide group to participate in the formation of more complex heterocyclic systems.

Oxidation and Reduction Chemistry of the Pyridine Ring and Amide Group

The pyridine ring and the amide group in this compound exhibit distinct reactivity towards oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically forming the corresponding N-oxide. Studies on similar compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, have shown that oxidation with reagents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), and OXONE can lead to multiple products. nih.gov The specific products and their yields depend on the oxidant and reaction conditions. nih.gov For instance, in related pyridin-2-ylsulfanyl)acetamide derivatives, the sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: The amide group of this compound can be reduced to the corresponding amine, N-methyl-N-(pyridin-2-ylmethyl)amine. In related nitro-substituted pyridine derivatives, the nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants. smolecule.com For more complex structures containing reducible functional groups, such as aromatic rings, catalytic hydrogenation with palladium on carbon can be employed. evitachem.com

The following table summarizes the typical oxidation and reduction reactions:

| Reaction Type | Reagent/Condition | Product |

| Oxidation of Pyridine N | Peracetic acid, m-CPBA, OXONE | Pyridine N-oxide nih.gov |

| Reduction of Amide | Not specified in detail | Secondary amine |

Hydrolytic Stability and Deacylation Processes

The hydrolytic stability of this compound is a critical factor in its synthesis and application, with deacylation being a notable reaction pathway. The electron-withdrawing nature of the pyridine ring makes the acyl group susceptible to cleavage under certain conditions. nih.gov

During the synthesis of this compound via the Goldberg reaction, partial deacylation to form 2-methylaminopyridine has been observed, particularly when using tert-amyl alcohol as a solvent. nih.gov This suggests that the amide bond can be labile under basic conditions in the presence of an alcohol.

The ease of deacylation can be exploited synthetically. A one-pot conversion of 2-bromopyridine to 2-alkyl(aryl)aminopyridines is possible through the in situ methanolysis or hydrolysis of the intermediate N-Methyl-N-(pyridin-2-yl)formamide. nih.gov

Studies on the hydrolysis of related N-acylated compounds have shown that the rate of hydrolysis can be influenced by the electronic nature of the acyl group. etsu.edu In general, amides are more stable to hydrolysis than esters, but the presence of certain activating groups can enhance their reactivity towards nucleophilic attack by water. researchgate.net The hydrolysis of amides can be catalyzed by both acids and bases. etsu.edu

Application as a Strategic Intermediate in Organic Synthesis

This compound serves as a valuable strategic intermediate in a variety of organic synthesis applications, primarily due to the reactivity of both the pyridine and acetamide functionalities.

It is utilized as an acyl acceptor in reactions, for example, with benzoyl chloride. More significantly, it is employed as a "MAPA reagent" (this compound) in the Goldberg reaction for the synthesis of 2-alkyl(aryl)aminopyridines. nih.gov This methodology allows for the coupling of 2-bromopyridine with N-methylacetamide to form the target acetamide, which can then be used in further synthetic transformations or deacylated to provide access to secondary aminopyridines. nih.gov

The ability to undergo various transformations, including nucleophilic substitution, oxidation, reduction, and deacylation, makes this compound a versatile building block for the construction of more complex molecules, including those with potential biological activity. For instance, derivatives of N-(pyridin-2-yl)acetamide have been investigated for their potential as pesticidal agents. mdpi.com

Q & A

Basic: How can researchers optimize the synthesis of N-Methyl-N-(pyridin-2-yl)acetamide to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves stepwise functionalization of the pyridine ring followed by N-methylation and acetamide coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution reactions for pyridine derivatization .

- Temperature control : Maintaining 0–5°C during acetylation reduces side reactions like over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3 in ethyl acetate) .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms methyl and pyridinyl proton environments (e.g., δ 2.1 ppm for N-methyl, δ 8.3–8.5 ppm for pyridinyl protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 179.1) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the acetamide-pyridine linkage. Cooling crystals to 100 K enhances diffraction quality .

Intermediate: How do researchers analyze the reactivity of this compound under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : React with KMnO₄ in acidic media (H₂SO₄) to form pyridine N-oxide derivatives. Monitor via IR spectroscopy for C=O and N-O stretching frequencies .

- Reduction : Use LiAlH₄ in anhydrous THF to reduce the acetamide to a secondary amine. Confirm conversion via ¹H NMR loss of carbonyl proton signals .

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess hydrolytic stability of the amide bond .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type-specific effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of hypothesized targets (e.g., kinase enzymes). Cross-validate with competitive binding assays .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables like impurity levels .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced binding affinity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with target proteins (e.g., EGFR kinase). Prioritize analogs with improved ΔG binding scores (<−8 kcal/mol) .

- QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict bioactivity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess dynamic stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

Advanced: What strategies mitigate synthetic challenges in multi-step routes to this compound derivatives?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyridine functionalization, followed by TFA deprotection .

- Catalyst optimization : Screen Pd/C or Ni catalysts for Buchwald-Hartwig couplings to minimize byproducts in heterocyclic arylations .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates, reducing purification bottlenecks .

Advanced: How do researchers validate the mechanism of action for this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and calculate Ki values .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .

- X-ray co-crystallography : Resolve ligand-enzyme structures (e.g., PDB deposition) to identify critical hydrogen bonds or π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.